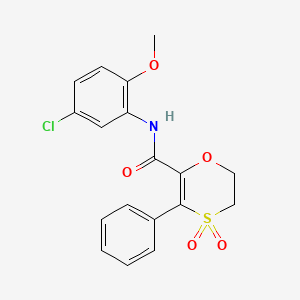

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic oxathiine derivative characterized by a 5,6-dihydro-1,4-oxathiine ring system substituted with a 3-phenyl group and a carboxamide moiety linked to a 5-chloro-2-methoxyphenyl group. The 4,4-dioxide modification of the oxathiine ring enhances its stability and polarity, which may influence its pharmacokinetic properties and biological activity.

Properties

Molecular Formula |

C18H16ClNO5S |

|---|---|

Molecular Weight |

393.8 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C18H16ClNO5S/c1-24-15-8-7-13(19)11-14(15)20-18(21)16-17(12-5-3-2-4-6-12)26(22,23)10-9-25-16/h2-8,11H,9-10H2,1H3,(H,20,21) |

InChI Key |

QFXZXMAGKQKRFC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Oxathiine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxathiine ring.

Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced to the oxathiine ring.

Formation of the Carboxamide Group: This step involves the reaction of the intermediate with a suitable amine to form the carboxamide group.

Oxidation to Form the Dioxide: The final step involves the oxidation of the oxathiine ring to introduce the dioxide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can undergo further oxidation reactions to form higher oxidation state derivatives.

Reduction: It can be reduced to form lower oxidation state derivatives.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The carboxamide group can undergo hydrolysis to form corresponding acids and amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It may inhibit or activate specific enzymes involved in various biochemical pathways.

Interacting with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Altering Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural homology with the target molecule, differing primarily in substituent groups on the aromatic rings or oxathiine core:

Substituent Effects on Activity

- Chlorine Position: The target compound’s 5-chloro-2-methoxyphenyl group introduces steric and electronic effects distinct from the 4-chlorophenyl group in . Chlorine at the para position (4-Cl) may enhance membrane permeability, whereas the meta-Cl (5-Cl) in the target compound could alter binding to SDH’s ubiquinone site.

- Oxathiine Core : The 3-phenyl substitution (shared with ) may stabilize the molecule’s conformation for SDH binding, while the 4,4-dioxide group (common to all listed compounds) is critical for electron-withdrawing effects, enhancing interaction with SDH’s flavin cofactor .

Mechanistic and Efficacy Comparisons

Mode of Action

Like oxycarboxin , the target compound is hypothesized to inhibit SDH, a key enzyme in fungal mitochondrial respiration. SDH inhibition disrupts cellular energy production, leading to fungal cell death. Structural similarities suggest comparable binding to the enzyme’s ubiquinone-binding site (Q-site), but differences in aromatic substituents may modulate potency and species specificity.

Fungicidal Spectrum

- Oxycarboxin : Effective against Basidiomycetes (e.g., rusts and smuts) but less active against Ascomycetes .

- Target Compound: No direct efficacy data are available, but the 5-chloro-2-methoxyphenyl group may broaden the spectrum by improving affinity for SDH variants in resistant fungi.

Physicochemical and Pharmacokinetic Properties

Notes: The target compound’s methoxy group may improve aqueous solubility compared to oxycarboxin, facilitating systemic distribution in plants.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS Number: 1144436-39-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 393.8 g/mol. The structure features a chloro-substituted methoxyphenyl moiety along with an oxathiine ring, which is essential for its biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1144436-39-4 |

| Molecular Formula | C18H16ClNO5S |

| Molecular Weight | 393.8 g/mol |

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Research indicates that compounds with similar structures often exhibit enhanced antioxidant properties due to the presence of electron-donating groups like methoxy groups attached to aromatic rings.

In comparative studies, the antioxidant activity of N-(5-chloro-2-methoxyphenyl)-3-phenyl derivatives was shown to be significant. For instance, it was noted that certain derivatives exhibited antioxidant activities surpassing that of ascorbic acid by approximately 1.35 times . This suggests a promising potential for the compound in therapeutic applications aimed at mitigating oxidative damage.

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies against different cancer cell lines.

Case Studies and Findings

- Cell Line Sensitivity : In studies targeting human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cell lines, the compound demonstrated varying levels of cytotoxicity. It was found to be more effective against U87 cells compared to MDA-MB-231 cells .

- National Cancer Institute Screening : The compound underwent screening as part of the National Cancer Institute's Developmental Therapeutic Program. Results indicated low levels of anticancer activity with notable sensitivity observed in leukemia cell lines at concentrations around 10 µM .

- Structure-Activity Relationship : The incorporation of methoxy groups into the phenyl ring has been linked to enhanced anticancer activity across various compounds. This structural modification appears to contribute positively to the biological efficacy of derivatives related to N-(5-chloro-2-methoxyphenyl)-3-phenyl .

Q & A

Basic: What synthetic routes are commonly employed for N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide, and how is its purity validated?

Methodological Answer:

Synthesis typically involves cyclocondensation of substituted anilines with thioglycolic acid derivatives under acidic conditions, followed by oxidation to achieve the 4,4-dioxide moiety. Post-synthesis purification is performed via recrystallization using polar aprotic solvents (e.g., DMSO). Purity validation requires HPLC (≥98% purity threshold) coupled with mass spectrometry for molecular weight confirmation. Structural integrity is confirmed using single-crystal X-ray diffraction (XRD) to resolve bond lengths and angles, as demonstrated in analogous oxathiin compounds .

Basic: What is the established mechanism of antifungal action for this compound?

Methodological Answer:

The compound inhibits fungal succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Mechanistic validation involves:

- Enzyme inhibition assays : Measure IC₅₀ values using purified SDH from Basidiomycetes fungi.

- Respiration studies : Compare oxygen consumption rates in treated vs. untreated fungal cultures via Clark-type electrodes.

- Mutant strain analysis : Test efficacy against SDH-altered fungal strains to confirm target specificity .

Advanced: How can researchers design experiments to evaluate efficacy against SDH inhibitor-resistant fungal strains?

Methodological Answer:

Isolate resistant strains : Expose wild-type fungi to sublethal compound doses over successive generations.

Genomic sequencing : Identify mutations in SDH subunits (e.g., SdhB, SdhC) using whole-genome sequencing.

Cross-resistance assays : Test compound activity against strains resistant to other SDH inhibitors (e.g., boscalid) to assess target-site overlap.

Structural modeling : Overlay compound-SDH binding models with mutant SDH structures to predict resistance mechanisms .

Advanced: How should contradictions in reported IC₅₀ values across studies be addressed?

Methodological Answer:

Contradictions often arise from variability in:

- Fungal strains : Standardize assays using WHO-recommended strains (e.g., Puccinia graminis urediniospores).

- Assay conditions : Control pH (6.5–7.5), temperature (25°C), and incubation time (24–48 hrs).

- Data normalization : Express activity relative to positive controls (e.g., carboxin).

- Independent replication : Validate results across ≥3 laboratories using blinded samples .

Basic: Which spectroscopic and crystallographic techniques confirm the compound’s structural identity?

Methodological Answer:

- XRD : Resolves crystal packing (monoclinic P2₁/c space group) and dihedral angles between the oxathiine ring and substituted phenyl groups.

- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons).

- FT-IR : Confirm sulfone groups (asymmetric S=O stretch at 1300–1250 cm⁻¹) .

Advanced: What computational strategies predict the compound’s interaction dynamics with SDH?

Methodological Answer:

Molecular docking : Use AutoDock Vina with SDH crystal structures (PDB: 2WX3) to identify binding poses.

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between sulfone groups and Arg72).

Free-energy calculations : Apply MM-PBSA to rank binding affinities of derivatives .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, N95 masks, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and dissolution steps.

- Waste disposal : Incinerate at ≥1000°C with alkaline scrubbers to neutralize sulfone byproducts .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioavailability?

Methodological Answer:

Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy groups).

LogP optimization : Measure partition coefficients (e.g., shake-flask method) to balance hydrophobicity.

In vivo testing : Administer derivatives to Zea mays seedlings infected with Ustilago maydis; quantify systemic translocation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.